S-Ethyl 2-oxoazepane-1-carbothioate
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Overview
Description
S-Ethyl 2-oxoazepane-1-carbothioate is a heterocyclic compound with the molecular formula C₉H₁₅NO₂S and a molecular weight of 201.29 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2-oxoazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 2-oxoazepane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
S-Ethyl 2-oxoazepane-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of S-Ethyl 2-oxoazepane-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- S-Methyl 2-oxoazepane-1-carbothioate
- S-Propyl 2-oxoazepane-1-carbothioate
- S-Butyl 2-oxoazepane-1-carbothioate
Uniqueness
S-Ethyl 2-oxoazepane-1-carbothioate is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
24928-89-0 |
---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
S-ethyl 2-oxoazepane-1-carbothioate |
InChI |
InChI=1S/C9H15NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h2-7H2,1H3 |
InChI Key |
UUJZYIUAPPVYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1CCCCCC1=O |
Origin of Product |
United States |
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